Tyrphostin 25 Tyrphostin 25 2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile is a benzenetriol.
Tyrphostin A25 is a member of the tyrphostin family of tyrosine kinase inhibitors that competitively binds and inhibits epidermal growth factor receptor and GTPase activity of transducin and induces apoptosis in human leukemic cell lines. (NCI)
inhibits zymosan-stimulated PGE2 & LTC4 production; did not have any effect on human synovial fluid phospholipase A2 activity in vitro or on cyclooxygenase activity in the intact macrophage; did affect 5-lipoxygenase activity
Brand Name: Vulcanchem
CAS No.: 118409-58-8
VCID: VC20764402
InChI: InChI=1S/C10H6N2O3/c11-4-7(5-12)1-6-2-8(13)10(15)9(14)3-6/h1-3,13-15H
SMILES: Array
Molecular Formula: C10H6N2O3
Molecular Weight: 202.17 g/mol

Tyrphostin 25

CAS No.: 118409-58-8

Cat. No.: VC20764402

Molecular Formula: C10H6N2O3

Molecular Weight: 202.17 g/mol

* For research use only. Not for human or veterinary use.

Tyrphostin 25 - 118409-58-8

Specification

CAS No. 118409-58-8
Molecular Formula C10H6N2O3
Molecular Weight 202.17 g/mol
IUPAC Name 2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile
Standard InChI InChI=1S/C10H6N2O3/c11-4-7(5-12)1-6-2-8(13)10(15)9(14)3-6/h1-3,13-15H
Standard InChI Key YZOFLYUAQDJWKV-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N
Appearance Assay:≥95%A crystalline solid

Introduction

Chemical Identity and Structural Properties

Nomenclature and Classification

PropertyValueSource
Molecular FormulaC₁₀H₆N₂O₃
Molecular Weight202.17 g/mol
Physical StateDark yellow solid
Melting Point~220°C (with decomposition)
Predicted Boiling Point500.8±50.0°C
Predicted Density1.569±0.06 g/cm³
Predicted pKa7.10±0.23
Solubility in DMSO>50 mg/mL (clear, yellow to orange)
Storage Temperature2-8°C
Light SensitivityYes
WGK Germany (Water Hazard Class)3

Biochemical Mechanisms and Biological Activities

Tyrosine Kinase Inhibition Mechanism

Tyrphostin 25 functions primarily as a competitive inhibitor of tyrosine kinases, a family of enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues on proteins . The compound's structure enables it to competitively bind to the ATP-binding site of these enzymes, thereby preventing the phosphorylation of substrate proteins that would otherwise participate in signal transduction cascades. Specifically, Tyrphostin 25 has demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that plays crucial roles in cell proliferation, survival, and differentiation . The compound's inhibitory mechanism involves mimicking the structure of the tyrosine substrate, allowing it to occupy the active site of the enzyme and prevent normal enzymatic function. The presence of hydroxyl groups on the trihydroxyphenyl moiety likely facilitates hydrogen bonding interactions with specific amino acid residues within the enzyme's active site, contributing to the compound's binding affinity and selectivity . Additionally, Tyrphostin 25 has been reported to inhibit the GTPase activity of transducin, a heterotrimeric G protein involved in visual signal transduction, suggesting broader effects on cellular signaling beyond direct tyrosine kinase inhibition .

Comparative Efficacy Among Tyrphostins

Tyrphostin 25 belongs to a larger family of structurally related compounds that exhibit varying degrees of potency and selectivity toward different tyrosine kinases. While comprehensive comparative data across all tyrphostins is limited in the provided search results, some insights into the relative positioning of Tyrphostin 25 within this family can be inferred. The development of tyrphostins as a class of compounds was based on the rational design of molecules that could selectively target specific tyrosine kinases, with structural modifications yielding variants with different inhibitory profiles. Tyrphostin 25, with its trihydroxyphenyl group, represents one structural variant that demonstrates particularly good activity against EGFR and certain other tyrosine kinases . The specificity of each tyrphostin depends largely on the substitution patterns on the aromatic ring and the nature of the electron-withdrawing groups attached to the α,β-unsaturated nitrile moiety. The hydroxyl groups at positions 3, 4, and 5 on the phenyl ring of Tyrphostin 25 likely contribute to its particular inhibitory profile through specific hydrogen bonding interactions with target enzymes. Different members of the tyrphostin family, such as Tyrphostin AG-213 (mentioned in search result but structurally distinct from Tyrphostin 25), may target different subsets of tyrosine kinases or exhibit different potencies against shared targets, highlighting the structure-activity relationships within this class of compounds.

Table 2: Key Biological Activities of Tyrphostin 25

Biological ActivityDescriptionSource
EGFR InhibitionCompetitively binds and inhibits epidermal growth factor receptor
Transducin InhibitionInhibits GTPase activity of transducin
Apoptosis InductionInduces apoptosis in human leukemic cell lines
p125FAK PhosphorylationInhibits neuromedin B-induced phosphorylation of p125FAK by 52%
Inositol Phosphate SignalingDoes not inhibit neuromedin B-stimulated increases in [³H]inositol phosphates

Research Applications and Experimental Utility

Methodological Considerations in Experimental Use

Identifier TypeValueSource
CAS Number118409-58-8
Deprecated CAS158129-55-6
PubChem CID2061
ChEBI IDCHEBI:92063
ChEMBL IDCHEMBL310798
DSSTox Substance IDDTXSID4045216
HMDB IDHMDB0259357
NCI Thesaurus CodeC1484
Nikkaji NumberJ397.954G
NSC Number676484
InChIKeyYZOFLYUAQDJWKV-UHFFFAOYSA-N

Structure-Activity Relationships and Chemical Modifications

Key Structural Elements for Biological Activity

FeatureTyrphostin 25Tyrphostin AG-213*
Molecular FormulaC₁₀H₆N₂O₃C₁₀H₈N₂O₂S
Molecular Weight202.17 g/mol220.25 g/mol
Key Structural ElementsTrihydroxyphenyl with propanedinitrileDifferent structure (details not provided in search results)
Primary TargetsEGFR, transducin GTPaseNot specified in search results

*Note: Limited information on Tyrphostin AG-213 is available in the search results , and it is included only for comparative purposes.

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